molecular formula C8H7BrFNO B1268112 2-bromo-N-(4-fluorophenyl)acetamide CAS No. 2195-44-0

2-bromo-N-(4-fluorophenyl)acetamide

Cat. No.: B1268112
CAS No.: 2195-44-0
M. Wt: 232.05 g/mol
InChI Key: JXUWYCOGYOQUST-UHFFFAOYSA-N
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Description

2-bromo-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Derivative Characterization and Potential Applications

  • Some derivatives, including 2-bromo-N-(4-fluorophenyl)acetamide, have been characterized using X-ray powder diffraction, indicating their potential use as pesticides. These compounds were analyzed for their peak positions, relative intensities, and other parameters, providing detailed structural information relevant to their application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial and Antifungal Properties

  • A series of derivatives, including those related to this compound, have shown antimicrobial activity against various bacteria and fungi. This includes Gram-negative and Gram-positive bacteria, as well as Aspergillus niger and Candida albicans. The synthesis of these compounds and their structural elucidation have been key in determining their antimicrobial potential (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticonvulsant and Antidepressant Activities

  • Certain derivatives of this compound have been synthesized and tested for their anticonvulsant and antidepressant activities. These studies have revealed the potential of these compounds in reducing immobility times in mice and providing protection against convulsions induced by pentylenetetrazole, highlighting their potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).

Synthesis and Chemical Properties

  • Research has focused on the synthesis and structural properties of this compound and related compounds. Techniques like microwave-assisted synthesis, crystallography, and various spectroscopic methods have been employed to understand the chemical behavior and potential applications of these substances (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Immunomodulatory Effects

  • N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, a compound related to this compound, has shown potential as an immunomodulator. It has been demonstrated to enhance the cytolytic T-lymphocyte response to tumors in mice, suggesting its possible use in cancer immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).

Mechanism of Action

The mechanism of action for 2-bromo-N-(4-fluorophenyl)acetamide is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or biological system .

Biochemical Analysis

Biochemical Properties

2-bromo-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression patterns. This, in turn, can affect cellular metabolism, either enhancing or inhibiting specific metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism .

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWYCOGYOQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336315
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195-44-0
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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